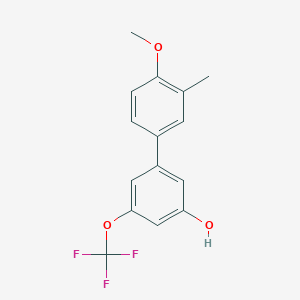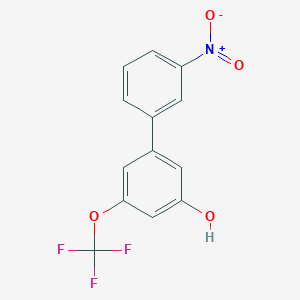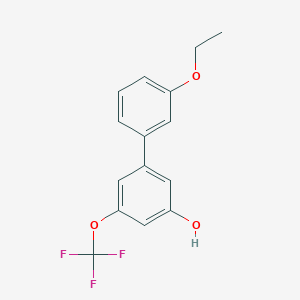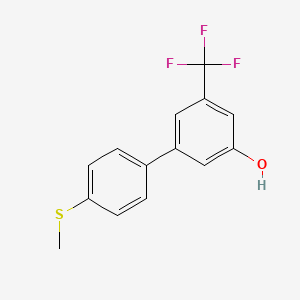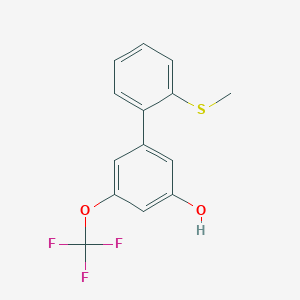
5-(2-Methylthiophenyl)-3-trifluoromethoxyphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Methylthiophenyl)-3-trifluoromethoxyphenol, 95% (5-MTFMP) is an organic compound that is used in a wide variety of scientific research applications. It is a colorless solid with a molecular weight of 230.3 g/mol and a melting point of 121-123 °C. 5-MTFMP is an important reagent in the synthesis of various compounds, including drugs and other biologically active compounds. It is also used in the synthesis of various polymers and other materials. In addition, 5-MTFMP is an important starting material for the synthesis of various heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
5-(2-Methylthiophenyl)-3-trifluoromethoxyphenol, 95% has a wide range of scientific research applications. It is used in the synthesis of various drugs and other biologically active compounds, such as antibiotics, antifungals, and antivirals. It is also used in the synthesis of various polymers and other materials, such as polyurethanes and polyamides. In addition, 5-(2-Methylthiophenyl)-3-trifluoromethoxyphenol, 95% is an important starting material for the synthesis of various heterocyclic compounds, such as pyridines, quinolines, and thiophenes.
Wirkmechanismus
The mechanism of action of 5-(2-Methylthiophenyl)-3-trifluoromethoxyphenol, 95% is not well understood. However, it is believed that the compound acts as an electrophile in the reaction with the substrate, resulting in the formation of a new bond. The reaction is believed to involve the formation of a covalent bond between the two molecules. This covalent bond is then broken down by the action of an enzyme, resulting in the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Methylthiophenyl)-3-trifluoromethoxyphenol, 95% are not well understood. However, it has been shown to have some effects on the metabolism of certain compounds, such as the breakdown of certain amino acids. In addition, it has been shown to have some effects on the activity of certain enzymes, such as the cytochrome P450 enzyme system.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-(2-Methylthiophenyl)-3-trifluoromethoxyphenol, 95% in laboratory experiments is its high purity, which allows for the synthesis of compounds with high accuracy and precision. In addition, it is relatively inexpensive and easy to obtain. However, there are some limitations to using 5-(2-Methylthiophenyl)-3-trifluoromethoxyphenol, 95% in laboratory experiments. For example, the compound is sensitive to light and air, and its reaction with other compounds can lead to the formation of unwanted byproducts.
Zukünftige Richtungen
There are a number of potential future directions for research involving 5-(2-Methylthiophenyl)-3-trifluoromethoxyphenol, 95%. These include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of various drugs and other biologically active compounds. In addition, further research into its use in the synthesis of various polymers and other materials could lead to new and improved materials. Finally, further research into its potential applications in the synthesis of various heterocyclic compounds could lead to the development of new and improved drugs and other compounds.
Synthesemethoden
5-(2-Methylthiophenyl)-3-trifluoromethoxyphenol, 95% is synthesized by the reaction of 2-methylthiophenol and trifluoromethoxyphenol in the presence of an acid catalyst. The reaction is carried out in an inert atmosphere such as nitrogen or argon, and is typically carried out at a temperature of 80-100 °C. After the reaction is complete, the product is isolated by conventional methods such as filtration, distillation, and crystallization. The purity of the product can be determined by using various analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS).
Eigenschaften
IUPAC Name |
3-(2-methylsulfanylphenyl)-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O2S/c1-20-13-5-3-2-4-12(13)9-6-10(18)8-11(7-9)19-14(15,16)17/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTSIXRUEKRZIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=CC(=CC(=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methylthiophenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1261903-40-5 |
Source


|
| Record name | [1,1′-Biphenyl]-3-ol, 2′-(methylthio)-5-(trifluoromethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261903-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









